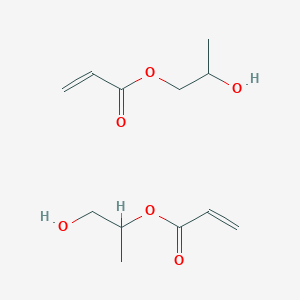
1-Hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxypropyl acrylate, mixture of isomers, is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a colorless, transparent liquid that is miscible with water and most organic solvents. This compound is primarily used in the production of acrylate polymers for lacquers, artificial resins, adhesives, thermosetting coatings, fiber treatment agents, and synthetic resin copolymer modifiers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxypropyl acrylate, mixture of isomers, can be synthesized through the esterification of acrylic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Acrylic acid+Propylene glycol→Hydroxypropyl acrylate+Water
Industrial Production Methods
In industrial settings, hydroxypropyl acrylate is produced by the esterification of acrylic acid with a mixture of 1,2-propanediol and 1,3-propanediol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is a mixture of isomers, typically containing 75% 2-hydroxypropyl acrylate and 25% 1-hydroxy-2-propyl acrylate .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxypropyl acrylate, mixture of isomers, undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form acrylate polymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Major Products
Polymerization: Acrylate polymers used in coatings, adhesives, and resins.
Esterification: Various esters used in plasticizers and lubricants.
Transesterification: Modified esters with different functional properties
Aplicaciones Científicas De Investigación
Hydroxypropyl acrylate, mixture of isomers, has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of acrylate polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of biomedical devices and coatings for medical implants.
Industry: Applied in the production of adhesives, coatings, and fiber treatment agents
Mecanismo De Acción
The mechanism of action of hydroxypropyl acrylate, mixture of isomers, involves its ability to undergo polymerization and copolymerization reactions. The presence of both vinyl and hydroxyl groups allows it to form cross-linked networks with other monomers, resulting in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other reactive species, leading to the creation of polymeric structures .
Comparación Con Compuestos Similares
Hydroxypropyl acrylate, mixture of isomers, can be compared with other similar compounds such as:
2-Hydroxyethyl acrylate: Similar in structure but has a shorter alkyl chain.
4-Hydroxybutyl acrylate: Has a longer alkyl chain, resulting in different physical properties.
Hydroxypropyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity and polymerization behavior.
Uniqueness
Hydroxypropyl acrylate, mixture of isomers, is unique due to its balanced combination of vinyl and hydroxyl groups, which allows for versatile applications in polymer synthesis and modification. Its ability to form cross-linked networks with various monomers makes it a valuable compound in the production of high-performance materials .
Propiedades
Fórmula molecular |
C12H20O6 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/2C6H10O3/c1-3-6(8)9-4-5(2)7;1-3-6(8)9-5(2)4-7/h2*3,5,7H,1,4H2,2H3 |
Clave InChI |
LCAYFFNMFIVNDD-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC(=O)C=C.CC(COC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


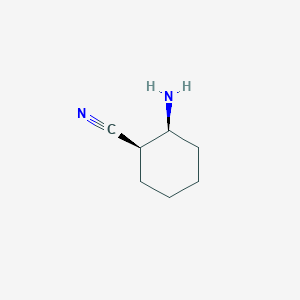
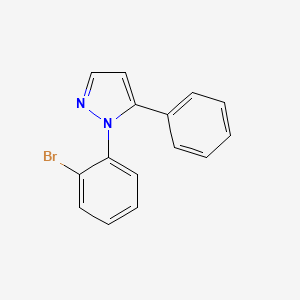

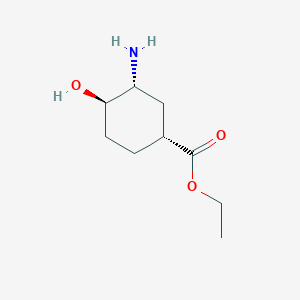
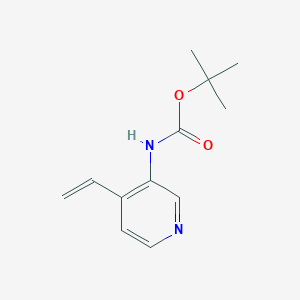
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
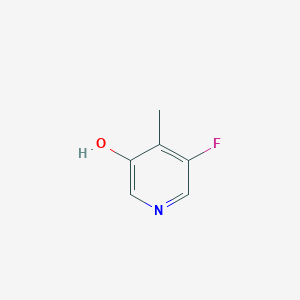

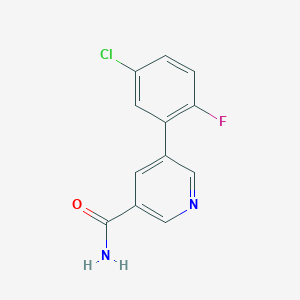


![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
